1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
1'-acetyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(18)17-6-4-14(5-7-17)11-3-2-10(15)8-12(11)16-13(14)19/h2-3,8H,4-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYSQYDYYPSVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline moiety, followed by the introduction of the piperidine ring through cyclization reactions. The bromine atom is introduced via halogenation reactions, and the acetyl group is added through acetylation. Industrial production methods often employ palladium-catalyzed cross-coupling reactions and other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at the 6-position of the indoline ring is primed for substitution due to electron withdrawal from the adjacent carbonyl group. Key reactions include:
Acetyl Group Modifications
The acetyl moiety on the piperidine nitrogen undergoes typical carbamate transformations:
Reduction of the Indolin-2-one Core
The ketone group in the indolin-2-one system can be reduced to form secondary alcohols or amines:
| Reagent | Product | Selectivity | Source |
|---|---|---|---|
| NaBH4/MeOH | 2-Hydroxyindoline derivative | Partial reduction observed | |
| LiAlH4 | 2-Aminospiro compound | Over-reduction risk; requires controlled stoichiometry |
Ring-Opening and Rearrangement Reactions
The spirocyclic structure may undergo ring-opening under harsh conditions:
Metal-Mediated Cross-Couplings
The bromine atom enables catalytic cross-coupling reactions:
Key Structural Insights from Experimental Data
Scientific Research Applications
Medicinal Chemistry
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one has been identified as a potential therapeutic agent due to its ability to inhibit acetyl coenzyme A carboxylase (ACC), an enzyme linked to various metabolic disorders. Its applications include:
- Vascular diseases : It shows promise in treating conditions like hypertension and cardiac diseases.
- Metabolic disorders : The compound may aid in managing obesity, diabetes, and related syndromes .
- Nervous system diseases : Research indicates potential benefits for conditions such as diabetic neuropathy and bulimia .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- As a ligand : It can coordinate with metal ions in coordination chemistry.
- In multi-component reactions : It acts as a reactant in synthesizing more complex heterocycles .
Biological Studies
The compound's structural features facilitate studies on enzyme inhibition and receptor binding. Its interactions with target proteins can modulate biological activity, making it valuable for research into drug design and development .
Case Study 1: ACC Inhibition
A study demonstrated that derivatives of 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one exhibited significant ACC-inhibiting activity. This action was linked to reductions in fatty acid synthesis, suggesting potential for obesity treatment.
Case Study 2: Multi-component Reactions
Research highlighted the effectiveness of using 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one in multi-component reactions yielding diverse spirocyclic compounds.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Three-component reaction | 85 | Room temperature, solvent-free |
| Diels–Alder reaction | 78 | Refluxing in dimethoxyethane |
Mechanism of Action
The mechanism of action of 1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indoline moiety can interact with aromatic residues in the active sites of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one can be compared with other spirocyclic compounds, such as:
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spirooxindoles: Widely studied for their anticancer and antimicrobial activities.
Spirothietanes: Notable for their unique sulfur-containing structures and potential in material science. The uniqueness of 1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one lies in its combination of indoline and piperidine moieties, which imparts distinct chemical and biological properties .
Biological Activity
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various molecular targets implicated in cancer and other diseases. This article synthesizes findings from multiple studies regarding its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a spiroindoline structure that is characteristic of many biologically active molecules. The synthesis typically involves multi-step processes that allow for the introduction of various substituents, enhancing the pharmacological profile of the resulting compounds. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, making them more accessible for biological testing .
1. c-Met Inhibition
One of the most notable biological activities of 1'-acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one is its role as a c-Met inhibitor. The c-Met receptor is a receptor tyrosine kinase that is often overexpressed in various cancers. In a study evaluating a series of spiro[indoline-3,4'-piperidine]-2-ones, it was found that this compound exhibited significant inhibitory effects on c-Met with IC50 values ranging from 0.0147 to 17 μM in TR-FRET assays and 1.56 to 1400 μM in cellular assays . These findings suggest that this compound could be a promising candidate for further development as an anti-cancer agent.
2. Haspin Inhibition
Recent research has also indicated that derivatives of spiro[indoline-3,4'-piperidin]-2-one may act as potent Haspin inhibitors. Haspin is a kinase involved in cell cycle regulation and has been implicated in cancer progression. The molecular docking studies revealed strong interactions between the compound and key amino acids within the Haspin active site, suggesting a mechanism for its inhibitory action . This activity underscores the potential of this compound in targeting multiple pathways involved in tumorigenesis.
Case Study: Synthesis and Evaluation
A comprehensive study conducted on various spiro[indoline-3,4'-piperidine]-2-ones included 1'-acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one as a lead compound. The researchers synthesized several derivatives and evaluated their biological activities using high-throughput screening methods. Compounds were tested for their ability to inhibit cell proliferation in cancer cell lines, with several derivatives showing promising results with IC50 values below 10 μM .
Case Study: Structure-Activity Relationship (SAR)
Another significant aspect of research focused on the structure-activity relationship (SAR) of spiro[indoline-3,4'-piperidine]-2-one derivatives. Modifications at various positions on the indole ring were systematically studied to determine their effects on biological activity. It was found that certain substitutions increased potency against c-Met and Haspin while maintaining selectivity over other kinases . This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Data Table: Biological Activity Summary
| Compound | Target | IC50 (μM) | Assay Type |
|---|---|---|---|
| 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one | c-Met | 0.0147 - 17 | TR-FRET |
| 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one | c-Met | 1.56 - 1400 | Cell-based |
| Various Derivatives | Haspin | <10 | High-throughput screening |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one?
- Methodology : Begin with the synthesis of the spiro[indoline-3,4'-piperidine] core via cyclization of a brominated indole precursor. Introduce the acetyl group at the 1'-position using acylation reagents like acetyl chloride under basic conditions (e.g., triethylamine). Ensure regioselective bromination at the 6-position using N-bromosuccinimide (NBS) in a controlled environment. Purify intermediates via column chromatography and confirm structures via NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology : Use IR spectroscopy to confirm the presence of the acetyl group (C=O stretch at ~1700 cm⁻¹) and amide bonds. Employ GC-MS or LC-MS for molecular weight verification. 1H/13C NMR is essential to confirm the spirocyclic structure and bromine substitution patterns. For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .
Q. What safety protocols are recommended for handling brominated spirocyclic compounds?
- Methodology : Use fume hoods to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store the compound in a cool, dry environment away from strong oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodology : Apply density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates. Use molecular docking to predict interactions with biological targets (e.g., enzymes) and guide structural modifications. Software like Gaussian or Schrödinger Suite can simulate transition states and regioselectivity in bromination reactions .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Methodology : Synthesize analogs with varying halogens (Cl, F) at the 6-position and compare their pharmacokinetic properties via in vitro assays (e.g., cytochrome P450 inhibition). Use QSAR models to correlate electronic effects (Hammett constants) with binding affinity. Validate results using crystallographic data or NMR titration experiments .
Q. What experimental approaches resolve contradictions in stability data for spirocyclic compounds?
- Methodology : Conduct accelerated stability studies under varying pH, temperature, and humidity. Analyze degradation products via HPLC-MS to identify hydrolysis or oxidation pathways. Cross-reference with thermodynamic stability predictions from molecular dynamics simulations .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps. Use chiral HPLC or polarimetry to monitor enantiomeric excess. For asymmetric catalysis, screen ligands (e.g., BINAP) in transition-metal-catalyzed reactions to enhance stereocontrol .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with synthetic intermediates to avoid misassignment of peaks (e.g., overlapping signals in spirocyclic systems) .
- Contradictory Results : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables affecting yield or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
